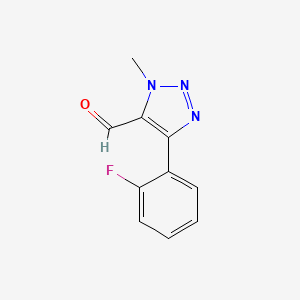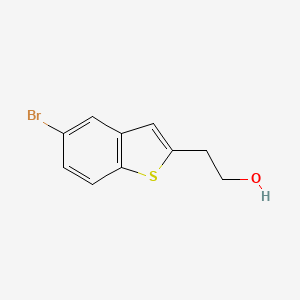
1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene
Übersicht
Beschreibung
1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene is an organic compound with the molecular formula C11H13NO2. It is a derivative of benzene, featuring an isocyanate group (-NCO) attached to a methyl group at the 1-position and an isopropoxy group (-OCH(CH3)2) at the 4-position
Vorbereitungsmethoden
The synthesis of 1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available precursors such as 4-isopropoxybenzyl alcohol and phosgene.
Reaction Conditions: The alcohol is first converted to the corresponding chloroformate using phosgene. This intermediate is then treated with a suitable amine to form the isocyanate.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure efficient mixing and temperature control. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates when reacted with amines or alcohols, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Major Products: The primary products of these reactions include substituted ureas, carbamates, and other derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, enabling the study of protein interactions and functions.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.
Wirkmechanismus
The mechanism of action of 1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene involves its reactivity with nucleophiles:
Molecular Targets: The isocyanate group reacts with nucleophilic sites on proteins, enzymes, and other biomolecules, forming covalent bonds.
Pathways Involved: The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the release of a leaving group and the formation of a stable product.
Vergleich Mit ähnlichen Verbindungen
1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene can be compared with other similar compounds:
Similar Compounds: Examples include 1-isocyanatomethyl-4-methylbenzene and 1-isocyanatomethyl-4-methoxybenzene.
Uniqueness: The presence of the isopropoxy group at the 4-position imparts unique reactivity and properties to the compound, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
1-(isocyanatomethyl)-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H13NO2/c1-9(2)14-11-5-3-10(4-6-11)7-12-8-13/h3-6,9H,7H2,1-2H3 |
InChI-Schlüssel |
XZUISGAHKKKHSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)CN=C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{5-[3-(Trifluoromethyl)phenyl]isoxazol-3-yl}methan-1-ol](/img/structure/B8452811.png)

![propan-2-yl 4-[4-(4-methylsulfonylphenoxy)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B8452815.png)
![2-(Pyridin-3-yl)-4-benzylamino-6-ethyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8452816.png)


![1-[Chloro(phenyl)methyl]-4-nitrobenzene](/img/structure/B8452835.png)



![5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine](/img/structure/B8452857.png)
